molecular formula C25H30ClN3O5S B11242818 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B11242818
M. Wt: 520.0 g/mol
InChI Key: KVUQMEWVDFNNTQ-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl group, and a piperidine-piperazine framework, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and chlorophenyl intermediates. These intermediates are then subjected to various coupling reactions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H30ClN3O5S

Molecular Weight

520.0 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H30ClN3O5S/c26-22-6-3-19(4-7-22)17-35(31,32)29-9-1-2-21(16-29)25(30)28-12-10-27(11-13-28)15-20-5-8-23-24(14-20)34-18-33-23/h3-8,14,21H,1-2,9-13,15-18H2

InChI Key

KVUQMEWVDFNNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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